molecular formula C4H9ClO2 B3054309 4-Chlorobutane-1,2-diol CAS No. 59524-44-6

4-Chlorobutane-1,2-diol

Cat. No.: B3054309
CAS No.: 59524-44-6
M. Wt: 124.56 g/mol
InChI Key: NOIDAQUPOBNMOR-UHFFFAOYSA-N
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Description

4-Chlorobutane-1,2-diol (C₄H₉ClO₂) is a chlorinated diol characterized by a four-carbon chain with a chlorine substituent on the fourth carbon and hydroxyl groups on the first and second carbons. Chlorinated diols, such as 3-monochloropropane-1,2-diol (3-MCPD), are well-documented as contaminants in food additives and industrial processes, with known toxicological concerns . The position of the chlorine atom and carbon chain length in this compound likely influence its reactivity, solubility, and biological activity compared to shorter-chain analogs like 3-MCPD.

Properties

IUPAC Name

4-chlorobutane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIDAQUPOBNMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596115
Record name 4-Chlorobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59524-44-6
Record name 4-Chlorobutane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Monochloropropane-1,2-diol (3-MCPD)

  • Structure : C₃H₇ClO₂; chlorine on C3, hydroxyls on C1 and C2.
  • Properties: A known food contaminant formed during thermal processing of fats and oils. It exhibits nephrotoxicity and carcinogenicity in animal studies.
  • Key Difference : The shorter carbon chain and chlorine position in 3-MCPD enhance its volatility and metabolic activation compared to 4-Chlorobutane-1,2-diol.
  • Regulatory Status: Classified as a Group 2B carcinogen (IARC) with strict limits in food products .

(±)-4-Phenylbutane-1,2-diol

  • Structure : C₁₀H₁₄O₂; phenyl group on C4, hydroxyls on C1 and C2.
  • Synthesis : Produced via epoxidation of 4-phenyl-1-butene followed by hydrolysis, yielding a racemic mixture .
  • No direct toxicity data are available, but structural analogs suggest possible applications in pharmaceutical intermediates.

4-Pyrazin-2-yl-but-3-ene-1,2-diol

  • Structure : C₈H₁₀N₂O₂; pyrazine ring attached to a conjugated double bond system.
  • Source : Isolated from the plant Alisma orientale ().
  • Properties: The heterocyclic pyrazine moiety may confer unique electronic properties, influencing antioxidant or enzyme-binding activities. No toxicity data are reported, but natural product derivatives often exhibit bioactivity .

4-Amino-4-phenylbutane-1,2-diol

  • Structure: C₁₀H₁₅NO₂; amino and phenyl groups on C4, hydroxyls on C1 and C2.
  • The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for enhanced solubility .

Structural and Functional Comparison Table

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl on C4, OH on C1/C2 124.57 Likely lower volatility vs. 3-MCPD Inferred
3-MCPD Cl on C3, OH on C1/C2 110.54 Food contaminant; carcinogenic
(±)-4-Phenylbutane-1,2-diol Ph on C4, OH on C1/C2 166.22 Synthetic intermediate; lipophilic
4-Pyrazin-2-yl-but-3-ene-1,2-diol Pyrazine on C4, OH on C1/C2 182.18 Natural product; potential bioactivity
4-Amino-4-phenylbutane-1,2-diol NH₂/Ph on C4, OH on C1/C2 181.24 Pharmaceutical building block

Toxicological and Industrial Implications

  • Chlorinated Diols: this compound may share impurities with glycerol esters (e.g., E 445), where chlorinated compounds are regulated due to genotoxicity risks .
  • Synthetic vs. Natural Analogs : Compounds like 4-pyrazin-2-yl-but-3-ene-1,2-diol highlight the role of natural sources in discovering structurally complex diols, while synthetic variants (e.g., 4-phenyl derivatives) prioritize industrial scalability .

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